ethyl (2S,3S)-3-methyloxirane-2-carboxylate
Description
Properties
IUPAC Name |
ethyl (2S,3S)-3-methyloxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-8-6(7)5-4(2)9-5/h4-5H,3H2,1-2H3/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXHEFOZRVPJRK-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H](O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426431 | |
| Record name | ethyl (2S,3S)-3-methyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110508-08-2 | |
| Record name | ethyl (2S,3S)-3-methyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalysts and Ligands
The choice of catalyst critically influences both yield and stereoselectivity. Titanium-based systems, such as Ti(OiPr)₄ with diethyl tartrate, remain the gold standard for laboratory-scale synthesis. Comparative studies show that replacing tartrate with binaphthol derivatives improves ee to 95% but complicates ligand recovery.
Industrial protocols often employ sodium iodide or potassium bromide in polar aprotic solvents like dimethylformamide (DMF). These halide salts facilitate nucleophilic attack on epoxide precursors, though yields are modest (50–65%) compared to asymmetric methods.
Solvent Optimization
Solvent polarity directly impacts reaction kinetics and stereochemical outcomes. Non-polar solvents like toluene favor slower, more selective epoxidations, while polar solvents such as ethanol accelerate ring closure at the expense of ee. A balance is achieved using dichloromethane, which stabilizes the transition state without inducing racemization.
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors are increasingly adopted to maintain precise temperature gradients (-10 to 25°C) and minimize side reactions. One patented workflow details a three-step process:
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Halogenation : Ethyl 3-methyl-2-pentenoate reacts with trimethylsilyl chloride (TMSC1) in ethanol, catalyzed by sodium bromide.
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Cyclization : The halogenated intermediate undergoes base-mediated ring closure using potassium carbonate.
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Purification : Diisopropyl ether crystallization removes byproducts, yielding 78% pure product.
This method achieves a throughput of 1.2 kg/L·h but requires post-synthesis chiral resolution via simulated moving bed chromatography.
Purification and Stereochemical Analysis
Chromatographic Techniques
Silica gel chromatography with ethyl acetate/petroleum ether (30:70) resolves diastereomers, though recovery rates are low (24–32%). Advanced methods employ high-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), achieving >99% ee at pilot scales.
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are indispensable for structural validation. Key NMR signals include:
Comparative Analysis of Synthetic Methods
The table below contrasts laboratory and industrial approaches:
| Parameter | Sharpless Epoxidation | Industrial Halogenation-Cyclization |
|---|---|---|
| Catalyst | Ti(OiPr)₄ + diethyl tartrate | NaBr/TMSC1 |
| Yield | 85–90% | 65–78% |
| Enantiomeric Excess | >90% ee | 50–60% ee |
| Scalability | Limited | High |
| Cost | High | Low |
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,3S)-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide or potassium permanganate are used under mild conditions to oxidize the epoxide ring.
Reduction: Lithium aluminum hydride or sodium borohydride can be used to reduce the ester group.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxide ring under basic or acidic conditions to form various substituted products.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives depending on the nucleophile used in the substitution reactions.
Scientific Research Applications
Ethyl (2S,3S)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms, particularly those involving epoxide hydrolases.
Medicine: It serves as a precursor in the synthesis of chiral drugs and other bioactive molecules.
Industry: The compound is used in the production of polymers and other materials that require precise stereochemistry.
Mechanism of Action
The mechanism of action of ethyl (2S,3S)-3-methyloxirane-2-carboxylate involves its reactivity due to the strained epoxide ring and the ester group. The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions. The ester group can undergo hydrolysis or reduction, further diversifying the compound’s reactivity. These reactions are facilitated by the compound’s stereochemistry, which influences the selectivity and outcome of the reactions.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physical Properties
The following table compares ethyl (2S,3S)-3-methyloxirane-2-carboxylate with analogous compounds differing in substituents:
Key Observations :
- Steric and Electronic Effects : The methyl substituent in the target compound offers minimal steric hindrance compared to bulkier phenyl or 4-methoxyphenyl groups. This enhances its reactivity in nucleophilic ring-opening reactions, where steric accessibility is critical .
- Boiling Points : The lower molecular weight and simpler substituents in the target compound result in a lower boiling point (138°C) compared to aromatic derivatives, which often require higher temperatures for purification .
Stereochemical Comparisons
Racemic and enantiopure analogs exhibit distinct reactivity and applications:
- Racemic Ethyl (2R,3S)-3-Methyloxirane-2-Carboxylate (CAS: N/A): The racemic mixture (rac-) is less valuable in enantioselective synthesis but serves as a precursor for chiral resolution studies. Its physical properties mirror the (2S,3S) isomer but lack stereochemical control .
- (2S,3R)-Ethyl 3-Phenyloxirane-2-Carboxylate (CAS: 126060-73-9): The (2S,3R) stereoisomer demonstrates divergent regioselectivity in ring-opening reactions compared to the (2S,3S) configuration, highlighting the importance of absolute stereochemistry in synthesis .
Biological Activity
Ethyl (2S,3S)-3-methyloxirane-2-carboxylate is a chiral epoxide compound with significant potential in various biological applications. Its unique structure, characterized by a three-membered oxirane ring and an ester group, lends it reactivity that is valuable in medicinal chemistry and biochemical research. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug synthesis, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
The compound features an epoxide ring that is highly strained, making it reactive towards nucleophiles. The stereochemistry of the compound plays a critical role in its biological interactions and reactivity.
The biological activity of this compound primarily arises from the following mechanisms:
- Epoxide Ring Reactivity : The strained epoxide ring can undergo nucleophilic attack leading to ring-opening reactions. This property allows it to interact with various biomolecules, including enzymes and proteins.
- Enzyme Interaction : The compound is particularly relevant in studies involving epoxide hydrolases, enzymes that catalyze the conversion of epoxides to diols. This interaction can influence metabolic pathways and has implications in drug metabolism and detoxification processes .
Applications in Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:
- Chiral Drug Synthesis : It is used as a precursor for synthesizing chiral drugs due to its stereochemical properties. The ability to produce enantiomerically pure compounds is crucial for the efficacy and safety of many pharmaceuticals.
- Biological Studies : The compound is employed in research to study enzyme mechanisms, particularly those involving stereoselective reactions .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
- Enzyme Kinetics : Research has demonstrated that this compound acts as a substrate for certain epoxide hydrolases, showcasing varying degrees of enantioselectivity depending on the enzyme used. For instance, studies indicated that specific enzymes could convert the epoxide into diols with high selectivity, which is essential for understanding metabolic pathways .
- Pharmacological Potential : In pharmacological studies, derivatives of this compound have been tested for anti-inflammatory and analgesic properties. These studies suggest potential therapeutic uses in treating conditions characterized by inflammation .
Data Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| Epoxide Hydrolysis | Acts as a substrate for epoxide hydrolases leading to diol formation |
| Chiral Drug Synthesis | Used as an intermediate for synthesizing enantiomerically pure pharmaceuticals |
| Anti-inflammatory Properties | Exhibits potential therapeutic effects in reducing inflammation |
| Enzyme Interaction Studies | Investigated for its role in enzyme kinetics and metabolic pathways |
Q & A
Q. What are the standard synthetic protocols for ethyl (2S,3S)-3-methyloxirane-2-carboxylate?
The compound is synthesized via nucleophilic epoxide ring-opening reactions. For example, ethyl 3-methyloxirane-2-carboxylate reacts with amines (e.g., allylamine) in ethanol under reflux, followed by purification using silica gel chromatography (30% EtOAc in petroleum ether). This method yields stereoisomers like rac-ethyl (2S,3S)-3-(allylamino)-2-hydroxybutanoate with 24–32% yields, depending on reaction conditions . Key steps include monitoring reaction progress via TLC and verifying purity via NMR and HRMS.
Q. How is the stereochemical configuration of this compound confirmed experimentally?
Absolute stereochemistry is determined using ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS), which resolves enantiomers based on retention times and fragmentation patterns. For example, methyl (2R,3S)-glycidate derivatives were characterized using this method in juvenile hormone studies . Complementary techniques include H/C NMR for diastereomer differentiation and optical rotation measurements.
Q. What analytical techniques are used to monitor reaction progress and purity?
- Thin-layer chromatography (TLC): Used to track reaction completion (e.g., Rf values of 0.08–0.30 in EtOAC/petroleum ether systems) .
- High-performance liquid chromatography (HPLC): Achieves >95% purity post-column chromatography .
- Spectroscopy: H NMR (e.g., δ 4.27 ppm for ethoxy groups) and HRMS confirm molecular identity .
Advanced Research Questions
Q. What challenges arise in maintaining stereochemical purity during synthesis, and how are they addressed?
Epoxide ring-opening reactions often yield mixed stereoisomers. To mitigate this:
- Solvent optimization: Polar solvents like ethanol favor specific transition states.
- Catalytic asymmetric synthesis: Chiral catalysts (e.g., Jacobsen’s catalyst) can enforce enantioselectivity, though none are explicitly reported for this compound .
- Chromatographic separation: Silica gel columns resolve diastereomers, with yields improved by iterative solvent gradients .
Q. How can reaction mechanisms for epoxide ring-opening be elucidated?
Mechanistic studies employ isotopic labeling (e.g., O) and kinetic analysis. For example, nucleophilic attack by amines proceeds via an SN2 pathway, as evidenced by stereochemical inversion at the epoxide carbon. Computational modeling (DFT) can further predict regioselectivity and transition-state energies .
Q. What experimental designs are optimal for optimizing reaction conditions?
Factorial design of experiments (DoE) systematically evaluates variables like temperature, solvent polarity, and catalyst loading. For instance, a 2 factorial design (temperature, solvent, stoichiometry) identifies interactions affecting yield and stereoselectivity . Response surface methodology (RSM) refines optimal conditions.
Q. How is this compound applied in synthesizing bioactive molecules?
It serves as a chiral building block for juvenile hormone analogs (e.g., JHSB3 in Rhodnius prolixus studies) and protease inhibitors. The epoxide group enables covalent binding to enzymatic active sites, which is critical in pharmacological research .
Q. What are the stability and storage considerations for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
